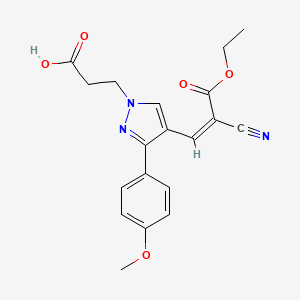

(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-3-27-19(25)14(11-20)10-15-12-22(9-8-17(23)24)21-18(15)13-4-6-16(26-2)7-5-13/h4-7,10,12H,3,8-9H2,1-2H3,(H,23,24)/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWHIELKFUQLGG-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)OC)CCC(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)OC)CCC(=O)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with various functional groups, including a cyano group and an ethoxy moiety, which may influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 336.37 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . The presence of the cyano and methoxy groups is believed to enhance these activities by increasing lipophilicity and facilitating membrane penetration.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential role in treating inflammatory diseases .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have revealed that they can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against breast cancer cells (MCF-7), with IC50 values around 30 µM . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activities of this compound are hypothesized to stem from several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory processes.

- Receptor Modulation : It could act as a modulator for various receptors involved in inflammation and cancer progression.

- Oxidative Stress Reduction : Similar compounds have been noted for their ability to scavenge free radicals, potentially reducing oxidative stress within cells.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives against Candida albicans and Pseudomonas aeruginosa. The results indicated that the tested compounds, including our target compound, exhibited superior activity compared to standard antibiotics like ampicillin .

Study 2: Anti-inflammatory Response

In a controlled laboratory setting, macrophages treated with this compound showed a marked decrease in TNF-alpha production when stimulated with LPS. This reduction was statistically significant compared to untreated controls .

Data Summary Table

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit promising anticancer properties. Notably, derivatives of pyrazole have been shown to induce apoptosis in various cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Prostate Cancer

A study demonstrated that pyrazole derivatives could inhibit the growth of prostate cancer cell lines (DU 145) with IC50 values in the micromolar range. The mechanism was attributed to the inhibition of specific kinases involved in tumor progression. This suggests that (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-y)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid may serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Arthritis Model

In a murine model of arthritis, treatment with (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-y)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid resulted in significant reductions in paw swelling and joint inflammation. This supports its potential as an anti-inflammatory agent, indicating its utility in treating inflammatory conditions .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrazole derivatives. The compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Minimum Inhibitory Concentration

The Minimum Inhibitory Concentration (MIC) values for these pathogens ranged from 50 to 200 µg/mL, indicating moderate antimicrobial efficacy. This suggests that (Z)-3-(4-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-y)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid could be developed into a potential antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The structural analogs of this compound primarily differ in the substitution patterns on the phenyl ring and adjacent functional groups. A closely related compound, 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid (CAS: 882224-10-4), shares the same pyrazole core and α-cyanoacrylate chain but features a 3,4-dimethoxyphenyl group instead of a 4-methoxyphenyl group. Key differences include:

Lipophilicity: The additional methoxy group in the dimethoxy analog increases its XLogP3 value to 1.8 (indicating moderate hydrophobicity), whereas the mono-methoxy derivative is expected to have a lower logP due to reduced alkyl content .

Hydrogen-Bonding Capacity : The dimethoxy analog has 8 hydrogen-bond acceptors versus 7 in the target compound, influencing solubility and target affinity.

Table 1: Comparative Physicochemical Properties

*Estimated based on substituent differences.

Computational and Structural Insights

Density functional theory (DFT) calculations (as in ) could elucidate electronic differences between analogs. For example, the (Z)-cyanoacrylate group’s electron-withdrawing nature may stabilize the pyrazole ring’s tautomeric forms, while methoxy substituents modulate HOMO-LUMO gaps . Crystallographic studies using SHELX () or WinGX () could reveal conformational variations, such as torsional angles between the phenyl and pyrazole rings, which are critical for molecular packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.